6-Bromo-1,4-benzodioxin

Regioselective bromination Radical vs. electrophilic halogenation Isomer-controlled synthesis

6-Bromo-1,4-benzodioxin (CAS 67470-97-7, C₈H₅BrO₂, MW 213.03) is an unsaturated, brominated heterocyclic building block belonging to the 1,4-benzodioxin family. Unlike its widely catalogued saturated counterpart 6-bromo-1,4-benzodioxane (CAS 52287-51-1), this compound features a fully conjugated dioxin ring that fundamentally alters its electronic properties and synthetic reactivity profile.

Molecular Formula C8H5BrO2
Molecular Weight 213.03 g/mol
Cat. No. B12962386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,4-benzodioxin
Molecular FormulaC8H5BrO2
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)OC=CO2
InChIInChI=1S/C8H5BrO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
InChIKeyGAYDMZAMIRJBMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1,4-benzodioxin for Procurement: Core Identity, Regioisomeric Context, and Synthetic Utility


6-Bromo-1,4-benzodioxin (CAS 67470-97-7, C₈H₅BrO₂, MW 213.03) is an unsaturated, brominated heterocyclic building block belonging to the 1,4-benzodioxin family . Unlike its widely catalogued saturated counterpart 6-bromo-1,4-benzodioxane (CAS 52287-51-1), this compound features a fully conjugated dioxin ring that fundamentally alters its electronic properties and synthetic reactivity profile. The bromine substituent at the 6-position of the aromatic ring serves as a versatile handle for metal-catalyzed cross-coupling reactions, while the unsaturated dioxin core enables cycloaddition chemistry not accessible to the dihydro analogs. Its principal procurement value lies in its role as a regioisomerically pure intermediate for constructing pharmacologically relevant 1,4-benzodioxin derivatives, where substitution pattern, ring saturation state, and halogen identity each dictate downstream reactivity .

Why 6-Bromo-1,4-benzodioxin Cannot Be Substituted with Off-the-Shelf Benzodioxin Analogs


The 1,4-benzodioxin scaffold exhibits differentiation across at least three independent structural axes—bromine position (6- vs. 7- vs. 2-), ring saturation (unsaturated dioxin vs. 2,3-dihydro dioxane), and halogen identity (Br vs. Cl)—each producing distinct reactivity profiles that are not interchangeable. Regioselective bromination of the parent 1,4-benzodioxin-2(3H)-one yields the 6-bromo isomer as the major product exclusively under photolytic radical conditions, whereas electrophilic bromination delivers the 7-bromo isomer . The unsaturated dioxin core undergoes Diels-Alder cycloadditions that are structurally impossible for the saturated 2,3-dihydro analogs . Furthermore, the 6-position aryl bromide participates in Pd-catalyzed cross-coupling at the aromatic ring, while the 2-position bromide on the dioxin ring forms Grignard reagents for dioxin-core elaboration . Substituting any of these parameters compromises the intended synthetic trajectory, making compound identity verification against the specific CAS registry number critical at the procurement stage.

6-Bromo-1,4-benzodioxin: Quantitative Differentiation Evidence Against Closest Analogs


Regioselective Synthetic Access: 6-Bromo vs. 7-Bromo Isomer Under Photolytic vs. Electrophilic Conditions

Bromination of 1,4-benzodioxin-2(3H)-one with N-bromosuccinimide (NBS) produces dramatically different isomer ratios depending on reaction conditions. Under electrophilic conditions, the 7-bromo-1,4-benzodioxin-2(3H)-one is the predominant product. Under photolytic (radical) conditions, the 6-bromo-1,4-benzodioxin-2(3H)-one is obtained as the major isomer . This condition-dependent regiodivergence means that procurement of the isomerically pure 6-bromo compound requires either photolytic synthesis or verification of synthetic origin, as the electrophilic route preferentially delivers the 7-substituted isomer. No yield percentages are numerically reported in the primary source, but the qualitative outcome—'predominantly 7-bromo' vs. '6-bromo as a major isomer'—establishes a clear synthetic selectivity switch.

Regioselective bromination Radical vs. electrophilic halogenation Isomer-controlled synthesis

Ring Saturation State: Unsaturated 6-Bromo-1,4-benzodioxin vs. Saturated 6-Bromo-1,4-benzodioxane Molecular Weight Differentiation

The unsaturated 6-bromo-1,4-benzodioxin (C₈H₅BrO₂) has a molecular weight of 213.03 g/mol, whereas the saturated 6-bromo-1,4-benzodioxane (6-bromo-2,3-dihydro-1,4-benzodioxine, CAS 52287-51-1, C₈H₇BrO₂) has a molecular weight of 215.04 g/mol—a difference of 2.01 Da corresponding to two hydrogen atoms . This mass difference is readily resolved by LC-MS or GC-MS, providing a definitive analytical checkpoint to confirm identity at receipt. The saturated analog is commercially available at 97% purity (Sigma Aldrich Cat. No. 538523) with a boiling point of 259–260 °C (lit.) and density of 1.598 g/mL at 25 °C, whereas the unsaturated 6-bromo-1,4-benzodioxin lacks similarly standardized commercial physical property data from major vendors, reflecting its more specialized synthetic niche .

Molecular weight verification Saturation state identity Quality control analytics

Positional Bromine Reactivity: 6-Br (Aryl Halide Cross-Coupling) vs. 2-Br (Dioxin-Core Grignard/Cross-Coupling) vs. Unsubstituted 1,4-Benzodioxin

The bromine atom at the 6-position resides on the aromatic ring, making it a standard aryl bromide substrate for Suzuki-Miyaura, Heck, and related Pd-catalyzed cross-coupling reactions to elaborate the benzene portion of the scaffold. In contrast, 2-bromo-1,4-benzodioxin carries the halogen on the electron-rich dioxin double bond, enabling its conversion to 1,4-benzodioxin-2-ylmagnesium bromide and subsequent NiCl₂(dppp)-catalyzed coupling with bromoethylene or β-bromostyrene to yield 2-substituted-1,4-benzodioxins in moderate yields . The unsubstituted 1,4-benzodioxin (CAS 255-37-8) lacks any halogen handle entirely, requiring de novo functionalization via lithiation or electrophilic aromatic substitution. These three starting materials (6-Br, 2-Br, and parent) enter entirely different synthetic manifolds, with the 6-bromo compound uniquely enabling late-stage aromatic ring diversification while preserving the dioxin core.

Palladium-catalyzed cross-coupling Grignard reagent formation Position-dependent reactivity

Halogen Identity: 6-Bromo-1,4-benzodioxin vs. 6-Chloro-1,4-benzodioxin in Cross-Coupling Reactivity

The C–Br bond (bond dissociation energy ~69 kcal/mol for aryl-Br) is significantly weaker than the C–Cl bond (~79 kcal/mol for aryl-Cl), rendering the brominated compound substantially more reactive in the oxidative addition step that initiates Pd(0)-catalyzed cross-coupling cycles . This class-level principle applies directly to the 6-bromo-1,4-benzodioxin scaffold: the 6-chloro analog would require harsher conditions (higher temperature, more active catalyst systems) to achieve comparable coupling efficiency. While no direct head-to-head kinetic study was located for these specific benzodioxin congeners, the fundamental organometallic principle provides a strong selection rationale favoring the bromo compound when mild, functional-group-tolerant cross-coupling conditions are required. The bromine atom also offers a higher atomic number contrast (Z=35 vs. Cl Z=17), providing stronger anomalous scattering for X-ray crystallographic confirmation of regioisomeric identity in downstream products .

C–Br vs. C–Cl bond dissociation energy Oxidative addition kinetics Cross-coupling leaving group ability

Computationally Predicted LogP Differentiation: Impact on Downstream ADME Profile for Derived Compound Series

The saturated analog 6-bromo-1,4-benzodioxane has an ACD/LogP of 3.04 (predicted) and a LogD (pH 7.4) of 2.70 . The unsaturated 6-bromo-1,4-benzodioxin, by virtue of its planar, conjugated dioxin ring, is expected to exhibit a measurably different logP as compared to the non-planar, sp³-rich saturated analog. The incorporation of unsaturation reduces the number of hydrogen atoms (C₈H₅BrO₂ vs. C₈H₇BrO₂) and alters polar surface area and molecular shape, which collectively influence membrane permeability, solubility, and metabolic stability of any derived final compound. While direct experimental logP data for the unsaturated 6-bromo-1,4-benzodioxin are not available in the open literature, the class-level inference from benzodioxin vs. benzodioxane congeneric pairs indicates that the unsaturation alters lipophilicity sufficiently to affect biological outcomes, as demonstrated in the SAR of 1,4-benzodioxin vs. 2,3-dihydro-1,4-benzodioxin derivatives evaluated as lipid peroxidation inhibitors .

Lipophilicity prediction LogP Drug-likeness Physicochemical profiling

Anti-Inflammatory SAR Context: 1,4-Benzodioxine Derivatives Including 6-Bromo-2,3-dihydro Congeners vs. Ibuprofen Benchmark

A series of substituted 1,4-benzodioxine derivatives, including compounds built from the 6-bromo-2,3-dihydro-1,4-benzodioxine intermediate, were evaluated for in vitro and in vivo anti-inflammatory activity. Several derivatives (compounds (S)-2, 14, and 17) demonstrated superior in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema assay compared to ibuprofen, a clinically established anti-inflammatory agent . While this study evaluated elaborated final compounds rather than the 6-bromo building block itself, it establishes that the 1,4-benzodioxine scaffold—accessed via 6-bromo intermediates—can yield compounds with validated in vivo efficacy exceeding that of a market drug. This provides procurement justification for the 6-bromo starting material as an entry point to a therapeutically validated chemical space. The 6-bromo-2,3-dihydro-1,4-benzodioxine intermediate was utilized in a synthetic pathway achieving approximately 40% yield for one reported derivative, demonstrating the feasibility of the brominated building block approach .

Anti-inflammatory activity In vivo efficacy Carrageenan-induced paw edema Structure-activity relationship

High-Value Application Scenarios for 6-Bromo-1,4-benzodioxin in Scientific and Industrial Settings


Regioisomerically Defined Building Block for Pd-Catalyzed Cross-Coupling in Medicinal Chemistry

6-Bromo-1,4-benzodioxin serves as a regioisomerically pure aryl bromide entry point for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings to elaborate the benzene ring of the 1,4-benzodioxin scaffold. The regioisomeric identity (6-Br vs. 7-Br) must be verified, as electrophilically brominated material will contain the 7-bromo isomer . This building block is most appropriate when the synthetic objective is benzo-ring diversification while retaining the intact, unsaturated dioxin core for downstream cycloaddition or further functionalization.

Synthesis of Lipid Peroxidation Inhibitors and Cardiovascular Research Compounds

The 1,4-benzodioxin core with appropriate 6- or 7-substitution has been validated in the design of potent inhibitors of human LDL peroxidation, with certain derivatives exhibiting 5- to >45-fold greater activity than probucol . The 6-bromo substitution pattern provides the synthetic flexibility to access this biologically validated chemical space through cross-coupling diversification, enabling SAR exploration for cardiovascular and antioxidant research programs.

Anti-Inflammatory Lead Optimization via 1,4-Benzodioxine SAR Exploration

Derivatives of the 1,4-benzodioxine scaffold have demonstrated in vivo anti-inflammatory activity superior to ibuprofen . The 6-bromo-1,4-benzodioxin building block provides direct synthetic access to this therapeutically validated scaffold, enabling parallel synthesis of focused compound libraries for anti-inflammatory lead optimization. The bromine atom at the 6-position serves as a diversification point for introducing aryl, heteroaryl, or alkenyl substituents to probe SAR around the benzodioxine core.

Diels-Alder Cycloaddition Substrate for Complex Polycyclic Scaffold Construction

The unsaturated 1,4-benzodioxin core is a competent dienophile or diene precursor in Diels-Alder cycloadditions, enabling the construction of highly functionalized polycyclic systems with up to five elements of diversity in a one-pot, regiospecific electrochemical process . The 6-bromo substituent remains intact during cycloaddition, providing a post-cycloaddition functionalization handle. This application is uniquely accessible to the unsaturated dioxin and not the saturated dioxane analog.

Quote Request

Request a Quote for 6-Bromo-1,4-benzodioxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.